2-bromo-9-(2-ethylhexyl)-9H-Carbazole
Description
Properties
IUPAC Name |
2-bromo-9-(2-ethylhexyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-12-11-16(21)13-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHJVARVXWNMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856422-39-4 | |
| Record name | 2-Bromo-9-(2-ethylhexyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-bromo-9-(2-ethylhexyl)-9H-carbazole typically involves:
- Alkylation of carbazole nitrogen with 2-ethylhexyl groups to introduce solubilizing alkyl chains.
- Selective bromination at the 2-position of the carbazole aromatic system.
- Use of organometallic coupling reactions (e.g., Stille coupling) for further derivatization in some cases.
Alkylation of Carbazole Nitrogen with 2-Ethylhexyl Group
The initial step involves the N-alkylation of carbazole to introduce the 2-ethylhexyl substituent at the nitrogen atom (position 9). This is generally achieved by:
- Reacting carbazole with 2-ethylhexyl bromide or chloride under basic conditions.
- Typical bases include potassium carbonate or sodium hydride.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction.
- The reaction is conducted under reflux or elevated temperature to ensure completion.
This step provides 9-(2-ethylhexyl)-9H-carbazole as a key intermediate.
Selective Bromination at the 2-Position of 9-(2-ethylhexyl)-9H-carbazole
Selective bromination is critical to obtain the 2-bromo derivative. The bromination is typically carried out by:
- Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- The reaction is performed in solvents like dimethylformamide (DMF) or chloroform.
- Temperature control is essential, often performed at room temperature or slightly below to avoid polybromination.
- The reaction time may vary from several hours to days depending on the reagent and conditions.
This yields this compound with high regioselectivity.
Detailed Experimental Procedure Example (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Carbazole + 2-ethylhexyl bromide, K2CO3, DMF, reflux, 12 h | N-alkylation to form 9-(2-ethylhexyl)-9H-carbazole | ~85-90 |
| 2 | 9-(2-ethylhexyl)-9H-carbazole + NBS, DMF, 20 °C, 24-48 h | Selective bromination at 2-position | ~80-90 |
| 3 | (Optional) Pd-catalyzed Stille coupling with tributylstannyl carbazole derivatives, toluene, 110 °C, 8 h | Further functionalization | 55-90 |
Analytical Monitoring and Characterization
- Thin-Layer Chromatography (TLC) is used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR reveals characteristic aromatic and alkyl proton signals confirming substitution.
- Mass Spectrometry (MS) and Elemental Analysis confirm molecular weight and composition.
- X-ray Crystallography has been employed to elucidate molecular structure, confirming the position of bromine and alkyl substituents and revealing slight ring buckling due to steric effects of the 2-ethylhexyl group.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Key Notes | Yield Range |
|---|---|---|---|---|
| N-Alkylation | Carbazole, 2-ethylhexyl bromide, K2CO3 | DMF, reflux, 12 h | Base-mediated alkylation | 85-90% |
| Bromination | NBS or Br2 | DMF or CHCl3, RT, 24-48 h | Selective for 2-position | 80-90% |
| Cross-coupling (optional) | Pd catalyst, tributylstannyl derivatives | Toluene, 110 °C, 8 h | Stille coupling for further derivatization | 55-90% |
Research Findings and Notes
- The presence of the bulky 2-ethylhexyl group improves solubility and processability of the carbazole derivatives, which is advantageous for organic electronics.
- Bromination at the 2-position is highly regioselective under controlled conditions, avoiding polybromination.
- The brominated carbazole serves as a versatile intermediate for further functionalization via palladium-catalyzed coupling reactions, enabling the synthesis of complex conjugated molecules.
- The reaction yields and purity can be optimized by careful control of temperature, reagent stoichiometry, and reaction time.
- Structural studies confirm that the 2-ethylhexyl substitution induces slight steric strain, influencing the electronic properties of the molecule.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-(2-ethylhexyl)-9H-Carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The bromine atom can be reduced to form 9-(2-ethylhexyl)-9H-carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 9-(2-ethylhexyl)-9H-carbazole derivatives with various functional groups.
Oxidation Reactions: Formation of carbazole-3,6-dione derivatives.
Reduction Reactions: Formation of 9-(2-ethylhexyl)-9H-carbazole.
Scientific Research Applications
Organic Electronics
2-Bromo-9-(2-ethylhexyl)-9H-carbazole is extensively used in the development of:
- Organic Light-Emitting Diodes (OLEDs) : It acts as a key component in the fabrication of OLED materials due to its high electron mobility and stability.
- Organic Photovoltaics (OPVs) : The compound serves as a building block for donor-acceptor polymers in bulk heterojunction solar cells, enhancing their efficiency.
Material Science
The compound is utilized in creating novel polymers and copolymers with unique electrical and optical properties. Its ability to form conjugated structures makes it suitable for applications in:
- Field-Effect Transistors (OFETs) : It contributes to the development of high-performance semiconductor materials.
Medicinal Chemistry
Research has indicated potential biological activities, including:
-
Antimicrobial Properties : Preliminary studies have shown that derivatives of carbazole exhibit significant inhibitory effects against various bacterial strains.
Compound Target Organism MIC (µg/mL) This compound Staphylococcus aureus TBD Other derivatives Escherichia coli 6.4 -
Anticancer Activity : In vitro studies suggest that certain carbazole derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver cancer).
Compound Cancer Cell Line IC50 (µM) This compound HepG2 TBD
Case Study 1: Antimicrobial Efficacy
A study demonstrated that carbazole derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential.
Case Study 2: Anticancer Activity
In vitro experiments showed that modifications to the carbazole core significantly influenced anticancer efficacy. Certain derivatives demonstrated effective inhibition of cell proliferation in cancer models, suggesting a promising avenue for drug development.
Case Study 3: Molecular Docking Studies
Recent research focused on the synthesis of benzofuran-based carbazole derivatives and their interaction with SARS-CoV-2 proteins through molecular docking studies. The results indicated strong binding affinities, highlighting potential applications in antiviral drug discovery.
Mechanism of Action
The mechanism of action of 2-Bromo-9-(2-ethylhexyl)-9H-Carbazole involves its interaction with various molecular targets and pathways. The bromine atom and the ethylhexyl group enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The carbazole core can interact with aromatic systems, facilitating electron transfer processes and enhancing its utility in organic electronics and materials science.
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparisons
Substituent Position and Electronic Effects: Bromine at the 2-position (target compound) vs. N-Alkyl Chain Length: The 2-ethylhexyl group (C8) offers better solubility than shorter chains (e.g., 4-bromobutyl in ) due to increased hydrophobicity.
Applications :
- OLED Host Materials : Brominated carbazoles (e.g., 3-bromo derivatives in ) are used as hosts due to their tunable HOMO/LUMO levels. The 2-bromo analog may exhibit similar properties but requires experimental validation.
- Cross-Coupling Reactions : Bromine at the 2-position facilitates coupling reactions for synthesizing conjugated polymers or small molecules, as seen in Stille couplings of 9-(2-ethylhexyl)-carbazole derivatives.
Data Table: Comparative Properties
*Estimated based on bromine’s electron-withdrawing effect.
Biological Activity
2-Bromo-9-(2-ethylhexyl)-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical formula:
This structure includes a bromine atom substituent at the 2-position and an ethylhexyl group at the 9-position of the carbazole moiety, which may influence its solubility and biological interactions.
Anticancer Activity
Research has shown that carbazole derivatives exhibit significant anticancer properties. In vitro studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, a study on structurally related compounds demonstrated that certain carbazole derivatives could effectively inhibit DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells . The inhibition of these enzymes can lead to apoptosis in cancer cells, suggesting a potential mechanism for the anticancer activity of this compound.
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that various carbazole compounds showed effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis through disk diffusion methods, with some compounds exhibiting stronger activity than conventional antibiotics . The exact antimicrobial efficacy of this compound remains to be specifically tested but is expected to follow similar patterns observed in other derivatives.
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has been highlighted in studies focusing on their ability to protect neuronal cells from oxidative stress. For example, derivatives have shown protective effects against amyloid β-induced damage in PC12 neuronal cells, suggesting that they may be beneficial in treating neurodegenerative diseases like Alzheimer's . The radical scavenging activity observed in some carbazole derivatives indicates their potential as antioxidants.
The biological activities of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar to other carbazole derivatives, it may inhibit topoisomerase II, leading to DNA damage and subsequent cancer cell death.
- Antioxidant Activity : The compound may function as a radical scavenger, reducing oxidative stress in neuronal cells and providing neuroprotection.
- Antimicrobial Mechanisms : The presence of halogen substituents could enhance membrane permeability or disrupt bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of carbazole derivatives:
- Study on Anticancer Properties : Research demonstrated that specific carbazole derivatives inhibited cell proliferation in A549 (lung cancer) and HCT-116 (colon cancer) cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Neuroprotective Studies : Compounds similar to this compound showed significant neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells .
Q & A
Q. What are the standard synthetic methodologies for preparing 2-bromo-9-(2-ethylhexyl)-9H-carbazole?
- Methodological Answer : The synthesis typically involves two key steps:
- Alkylation : Reaction of carbazole with 2-ethylhexyl bromide under basic conditions (e.g., KOH) to introduce the alkyl chain at the 9-position. This step is critical for solubility and processability in optoelectronic applications .
- Bromination : Electrophilic substitution at the 2-position using brominating agents (e.g., NBS or Br₂ in the presence of a Lewis acid). Regioselectivity is influenced by steric and electronic factors of the ethylhexyl substituent .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 2-ethylhexyl bromide, KOH, DMF, 80°C | ~75% | |
| Bromination | NBS, DMF, 0°C to RT | ~60% |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethylhexyl chain integration at δ ~4.2 ppm, bromine-induced deshielding at C2) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 360.1 for C₁₈H₂₃BrN) .
- X-ray Diffraction (XRD) : SHELX software refines crystal structures, resolving bond angles and packing motifs. Mercury CSD aids in visualizing intermolecular interactions (e.g., π-π stacking) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer :
- OLED Emitters : Acts as a deep-blue emitter due to its rigid carbazole core and bromine-induced electron-withdrawing effects. Device fabrication involves spin-coating or vacuum deposition .
- Polymer Precursor : Used in Sonogashira coupling to synthesize conjugated polymers for organic photovoltaics (OPVs). Ethylhexyl chains enhance solubility for solution processing .
Advanced Research Questions
Q. How can computational chemistry optimize the optoelectronic properties of derivatives?
- Methodological Answer :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to tailor band gaps. For example, bromine lowers the LUMO, enhancing electron affinity for charge transport .
- Molecular Dynamics (MD) : Simulate packing behavior in thin films to correlate crystallinity with device performance (e.g., hole mobility in OLEDs) .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Methodological Answer :
- SHELXL Refinement : Address disordered ethylhexyl chains by applying restraints to atomic displacement parameters .
- Packing Similarity Analysis : Use Mercury’s Materials Module to compare intermolecular interactions across polymorphs .
Q. How can bromination regioselectivity be controlled during synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer bromine to specific positions, followed by removal .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-bromination relative to ortho/para .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of fine particles .
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .
Data Contradiction Analysis
Q. Why do reported electropolymerization efficiencies vary across studies?
- Methodological Answer :
- Electrode Material : Carbon fiber microelectrodes (CFMEs) show higher capacitance (6.66 F/cm²) than gold due to enhanced surface area .
- Monomer Concentration : Optimal polymerization occurs at 3–4 mM in NaClO₄/acetonitrile, balancing chain growth and side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
